molecular formula C16H18N4O3 B5705257 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5705257
M. Wt: 314.34 g/mol
InChI Key: KQAWICQCCNBHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a xanthine derivative that has been used in medicine for over a century. It is known for its bronchodilator effects, which make it useful in the treatment of asthma and other respiratory conditions. Theophylline is also used as a stimulant and diuretic, and has been studied for its potential as a treatment for various neurological and cardiovascular disorders.

Mechanism of Action

Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic AMP (cAMP) and cyclic GMP (cGMP) in the body. By inhibiting this enzyme, 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP and cGMP, which in turn leads to relaxation of smooth muscle in the airways and blood vessels. Theophylline also has adenosine receptor antagonist effects, which may contribute to its stimulant and diuretic effects.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects on the body. It increases heart rate and cardiac output, and has vasodilator effects on the blood vessels. It also relaxes smooth muscle in the airways, leading to improved breathing. Theophylline has diuretic effects, and can increase urine output and sodium excretion. It has been shown to have anti-inflammatory effects, which may contribute to its effects on the respiratory system.

Advantages and Limitations for Lab Experiments

Theophylline has a number of advantages for use in lab experiments. It is a well-studied compound with a long history of use in medicine, and its effects on the body are well-understood. It is relatively inexpensive and widely available, making it easy to obtain for research purposes. However, there are also limitations to its use in lab experiments. Theophylline has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is relatively small. It also has a number of potential side effects, including gastrointestinal disturbances, headaches, and seizures, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential as a treatment for neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a treatment for certain types of cancer. There is also ongoing research into the mechanisms of action of 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, including its effects on the adenosine receptor and other signaling pathways. Finally, there is interest in developing new formulations of 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione that can improve its pharmacokinetic properties and reduce its potential side effects.

Synthesis Methods

Theophylline can be synthesized from xanthine, which is a naturally occurring purine base found in caffeine and other compounds. The synthesis of 8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions that modify the xanthine molecule, including methylation and acetylation. The final product is a white crystalline powder that is soluble in water and other polar solvents.

Scientific Research Applications

Theophylline has been extensively studied for its effects on the respiratory system, particularly its ability to relax smooth muscle in the airways and improve breathing. It has also been studied for its effects on the cardiovascular system, where it has been shown to have vasodilator effects and improve blood flow. Theophylline has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It has also been studied for its potential as a treatment for certain types of cancer.

properties

IUPAC Name

8-(3,4-dimethylphenoxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-9-6-7-11(8-10(9)2)23-15-17-13-12(18(15)3)14(21)20(5)16(22)19(13)4/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAWICQCCNBHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(3,4-dimethylphenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

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